molecular formula C12H16F3NO2 B8267567 2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine

2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine

Cat. No. B8267567
M. Wt: 263.26 g/mol
InChI Key: TYVZJWHZGUHTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine is a useful research compound. Its molecular formula is C12H16F3NO2 and its molecular weight is 263.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Synthesis Method Details

Design of the Synthesis Pathway
The synthesis pathway for 2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine involves the reaction of 2-methoxyethanamine with 5-methoxy-2-(trifluoromethyl)benzaldehyde in the presence of a reducing agent to yield the desired product.

Starting Materials
2-methoxyethanamine, 5-methoxy-2-(trifluoromethyl)benzaldehyde, Reducing agent

Reaction
Step 1: Dissolve 2-methoxyethanamine in a suitable solvent., Step 2: Add 5-methoxy-2-(trifluoromethyl)benzaldehyde to the reaction mixture., Step 3: Add a reducing agent to the reaction mixture and stir the mixture at a suitable temperature for a suitable time., Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.

Properties

IUPAC Name

2-methoxy-N-[[5-methoxy-2-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO2/c1-17-6-5-16-8-9-7-10(18-2)3-4-11(9)12(13,14)15/h3-4,7,16H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVZJWHZGUHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N-(5-methoxy-2-(trifluoromethyl)benzyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.